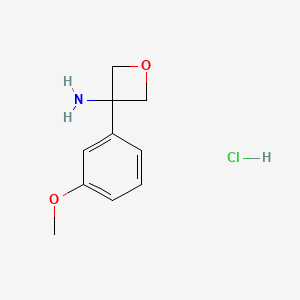
3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . It is a hydrochloride salt of 3-(3-methoxyphenyl)oxetan-3-amine, which is an oxetane derivative. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties to the compound.
Métodos De Preparación
The synthesis of 3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride typically involves the formation of the oxetane ring followed by the introduction of the amine and methoxyphenyl groups. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the oxetane ring.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxetane derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the oxetane ring or the aromatic ring. Common reagents for these reactions include halides, amines, and alcohols.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of 3-(3-methoxyphenyl)oxetan-3-amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the reactivity and interactions of oxetane derivatives with biological molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways, may involve this compound.
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride depends on its specific application. In biochemical and medicinal contexts, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxetane ring’s strained structure can facilitate reactions with these targets, potentially leading to the formation of covalent bonds or other interactions that modulate biological activity .
Comparación Con Compuestos Similares
3-(3-Methoxyphenyl)oxetan-3-amine hydrochloride can be compared with other oxetane derivatives and similar compounds, such as:
3-(4-Methoxyphenyl)oxetan-3-amine hydrochloride: Similar structure but with the methoxy group in a different position on the aromatic ring.
3-(3-Hydroxyphenyl)oxetan-3-amine hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(3-Methoxyphenyl)oxetan-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the methoxy and amine groups, which confer distinct reactivity and properties compared to other similar compounds.
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)oxetan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-9-4-2-3-8(5-9)10(11)6-13-7-10;/h2-5H,6-7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETKUXBLSHMSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(COC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2475786.png)
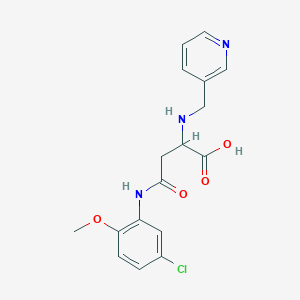


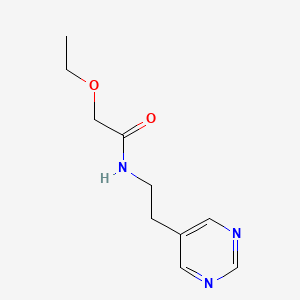

![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2475796.png)
![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2475799.png)
![tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate](/img/structure/B2475800.png)
![1-[(4-fluorophenyl)methyl]-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B2475801.png)
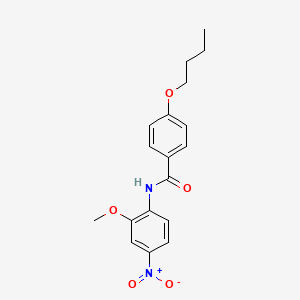

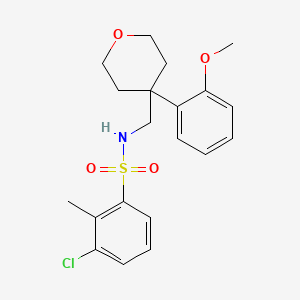
![1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2475807.png)
